3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde
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Overview
Description
3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde is an organic compound with a complex structure that includes a cyclobutylmethoxy group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutylmethoxy Group: This step involves the reaction of cyclobutylmethanol with an appropriate alkylating agent to form cyclobutylmethoxy derivatives.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 3-(Cyclobutylmethoxy)-4-nitrobenzoic acid.
Reduction: 3-(Cyclobutylmethoxy)-4-aminobenzaldehyde.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their function.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclobutylmethoxy)-4-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.
3-(Cyclobutylmethoxy)-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Nitrobenzaldehyde: Lacks the cyclobutylmethoxy group but contains the nitrobenzaldehyde moiety.
Uniqueness
3-(Cyclobutylmethoxy)-4-nitrobenzaldehyde is unique due to the presence of both the cyclobutylmethoxy group and the nitrobenzaldehyde moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-7-10-4-5-11(13(15)16)12(6-10)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYFLJXFVQVGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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